4-(2-Furylmethoxy)-2-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Furylmethoxy)-2-methylaniline is an organic compound belonging to the class of aniline derivatives. It has a molecular formula of C12H13NO2 and a molecular weight of 203.24 g/mol This compound is characterized by the presence of a furan ring attached to a methoxy group, which is further connected to a methylaniline structure
Preparation Methods
The synthesis of 4-(2-Furylmethoxy)-2-methylaniline can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions. The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) at elevated temperatures.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
4-(2-Furylmethoxy)-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The nitro group in the aniline structure can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(2-Furylmethoxy)-2-methylaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-(2-Furylmethoxy)-2-methylaniline involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The furan ring and methoxy group play crucial roles in the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
4-(2-Furylmethoxy)-2-methylaniline can be compared with other similar compounds, such as:
2-(2-Furylmethoxy)-4-methylaniline: This compound has a similar structure but with different substitution patterns, leading to variations in its chemical and biological properties.
4-(2-Furylmethoxy)aniline: This compound lacks the methyl group on the aniline ring, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(furan-2-ylmethoxy)-2-methylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-9-7-10(4-5-12(9)13)15-8-11-3-2-6-14-11/h2-7H,8,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIKOLZXUHOYQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=CO2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301275063 |
Source
|
Record name | 4-(2-Furanylmethoxy)-2-methylbenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301275063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946699-39-4 |
Source
|
Record name | 4-(2-Furanylmethoxy)-2-methylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946699-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Furanylmethoxy)-2-methylbenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301275063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.